

Spectral Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxycinnamic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,4-dimethoxycinnamic acid**, a compound of interest in various scientific and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectral data presented below has been compiled from various spectroscopic databases and literature sources, providing a detailed fingerprint for the characterization of **2,4-dimethoxycinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **2,4-dimethoxycinnamic acid** are summarized below.

Table 1: ^1H NMR Spectral Data for **2,4-Dimethoxycinnamic Acid**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|---------------------------|
| 7.85 | d | 15.9 | α -H (vinyl) |
| 7.45 | d | 8.6 | H-6 |
| 6.52 | dd | 8.6, 2.4 | H-5 |
| 6.47 | d | 2.4 | H-3 |
| 6.30 | d | 15.9 | β -H (vinyl) |
| 3.88 | s | - | OCH ₃ (at C-4) |
| 3.85 | s | - | OCH ₃ (at C-2) |
| 12.2 (broad) | s | - | COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data for **2,4-Dimethoxycinnamic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| 168.5 | C=O (Carboxylic Acid) |
| 162.2 | C-4 |
| 159.8 | C-2 |
| 142.1 | α -C (vinyl) |
| 129.8 | C-6 |
| 118.2 | β -C (vinyl) |
| 116.8 | C-1 |
| 106.3 | C-5 |
| 98.6 | C-3 |
| 56.1 | OCH ₃ (at C-4) |
| 55.8 | OCH ₃ (at C-2) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2,4-dimethoxycinnamic acid** are presented in Table 3.

Table 3: IR Spectral Data for **2,4-Dimethoxycinnamic Acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 3005 | Medium | C-H stretch (Aromatic) |
| 2965, 2840 | Medium | C-H stretch (Aliphatic, -OCH ₃) |
| 1680 | Strong | C=O stretch (Carboxylic Acid, conjugated) |
| 1625 | Strong | C=C stretch (Alkenyl) |
| 1605, 1580, 1510 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1270, 1210 | Strong | C-O stretch (Aryl ether) |
| 1025 | Strong | C-O stretch (Aryl ether) |
| 830 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometry Data for **2,4-Dimethoxycinnamic Acid**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 208 | 100 | [M] ⁺ (Molecular Ion) |
| 193 | 60 | [M - CH ₃] ⁺ |
| 177 | 85 | [M - OCH ₃] ⁺ |
| 163 | 45 | [M - COOH] ⁺ |
| 149 | 30 | [M - COOH - CH ₂] ⁺ |
| 121 | 55 | [C ₈ H ₉ O] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-dimethoxycinnamic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ¹³C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of solid **2,4-dimethoxycinnamic acid** powder onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization): For GC-MS analysis, the carboxylic acid group of **2,4-dimethoxycinnamic acid** is typically derivatized to increase its volatility. A common method is silylation.

- Dissolve approximately 1 mg of **2,4-dimethoxycinnamic acid** in 100 μL of pyridine.
- Add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Heat the mixture at 70°C for 30 minutes.
- Inject an aliquot of the derivatized sample into the GC-MS.

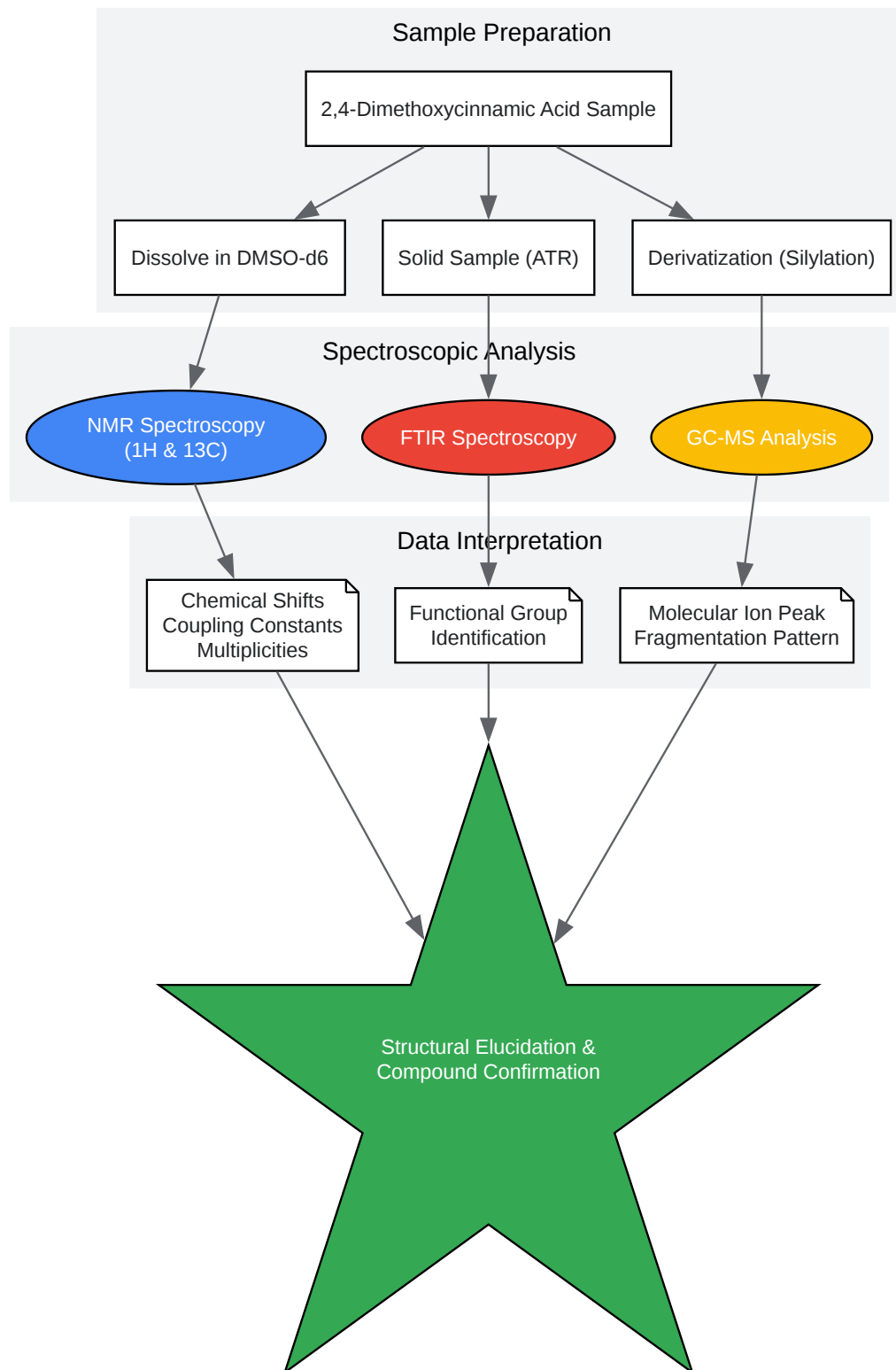
Instrumentation and Parameters:

- Instrument: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold at 280°C for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2,4-dimethoxycinnamic acid**.

Workflow for Spectral Analysis of 2,4-Dimethoxycinnamic Acid

[Click to download full resolution via product page](#)Caption: Logical workflow for the spectral analysis of **2,4-dimethoxycinnamic acid**.

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